8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine
CAS No.: 847446-51-9
Cat. No.: VC8299030
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine - 847446-51-9](/images/structure/VC8299030.png)
Specification
CAS No. | 847446-51-9 |
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Molecular Formula | C9H9BrN2 |
Molecular Weight | 225.08 g/mol |
IUPAC Name | 8-bromo-2,6-dimethylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C9H9BrN2/c1-6-3-8(10)9-11-7(2)5-12(9)4-6/h3-5H,1-2H3 |
Standard InChI Key | PUYCNLJKBFVUQK-UHFFFAOYSA-N |
SMILES | CC1=CN2C=C(N=C2C(=C1)Br)C |
Canonical SMILES | CC1=CN2C=C(N=C2C(=C1)Br)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In 8-bromo-2,6-dimethylimidazo[1,2-a]pyridine, substituents are strategically positioned:
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Methyl groups at C2 and C6 enhance steric bulk and influence electronic properties.
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Bromine at C8 introduces a halogenated site for further functionalization (e.g., cross-coupling reactions) .
Table 1: Key Molecular Descriptors
Computational Physicochemical Properties
PubChem’s computed properties provide insights into its behavior in biological and chemical systems:
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XLogP3: 3.2 (indicating moderate lipophilicity).
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Hydrogen Bond Acceptors: 1 (due to the pyridine nitrogen).
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Topological Polar Surface Area (TPSA): 17.3 Ų, suggesting limited solubility in polar solvents .
Synthesis and Reaction Pathways
Original Synthetic Route
Kazock et al. (2005) first reported the synthesis of this compound via a cyclization strategy . The protocol involves:
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Bromination: Direct electrophilic substitution of 2,6-dimethylimidazo[1,2-a]pyridine using bromine in acetic acid.
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Purification: Recrystallization from ethanol to yield the pure product (56% yield) .
Alternative Methodologies
While Kazock’s method remains the primary route, recent advances propose:
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes.
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Palladium-Catalyzed Functionalization: Enables Suzuki-Miyaura couplings at C8 for derivatization .
Physicochemical and Spectroscopic Data
Stability and Solubility
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Thermal Stability: Decomposes above 250°C (DSC data).
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Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
Table 2: Key Spectroscopic Features
Applications in Chemical Research
Material Science
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Luminescent Materials: Bromine enhances intersystem crossing for OLED applications.
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Coordination Chemistry: Serves as a ligand for transition metals (e.g., Pd, Cu) .
Future Directions
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Biological Screening: Prioritize assays for anticancer and antiviral activity.
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Structure-Activity Relationship (SAR): Explore substituent effects at C8.
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